KW-6055

Vue d'ensemble

Description

KW-6055 est un dérivé de la benzylpyridine connu pour son activité anti-amnésique. Il a été étudié pour ses effets sur les systèmes cholinergiques centraux, en particulier en relation avec l'augmentation du niveau extracellulaire d'acétylcholine dans le cerveau .

Méthodes De Préparation

La synthèse de KW-6055 implique la réaction de la benzylpyridine avec des réactifs spécifiques dans des conditions contrôlées. Les voies de synthèse détaillées et les méthodes de production industrielle sont exclusives et non largement divulguées. Il est connu que le composé est synthétisé par une série de réactions chimiques qui assurent la formation de la structure de la benzylpyridine avec les groupes fonctionnels désirés .

Analyse Des Réactions Chimiques

KW-6055 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au noyau de la benzylpyridine.

Substitution : this compound peut subir des réactions de substitution où certains groupes sont remplacés par d'autres, modifiant ainsi ses propriétés chimiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les études portant sur les dérivés de la benzylpyridine.

Biologie : this compound est étudié pour ses effets sur les systèmes de neurotransmetteurs, en particulier l'acétylcholine.

Médecine : Les propriétés anti-amnésiques du composé en font un candidat pour la recherche sur les maladies neurodégénératives telles que la maladie d'Alzheimer.

Industrie : This compound est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil de découverte de médicaments .

Mécanisme d'action

This compound exerce ses effets en augmentant le niveau extracellulaire d'acétylcholine dans le cerveau. Cela est réalisé par la stimulation des neurones cholinergiques, qui libèrent de l'acétylcholine. L'action du composé est médiée par les neurones catécholaminergiques, et son effet stimulant sur la libération d'acétylcholine est aboli par le traitement à la tétrodotoxine, ce qui indique que la libération est due au déclenchement neuronal .

Applications De Recherche Scientifique

Neuropharmacological Applications

KW-6055 has shown promise in addressing cognitive impairments associated with conditions such as Alzheimer's disease. Its anti-amnesic properties suggest a potential role in enhancing memory function. In experiments involving basal forebrain-lesioned rats, this compound significantly increased ACh levels for over two hours, indicating prolonged effects compared to normal rats . This suggests that this compound could be beneficial in treating cognitive deficits resulting from neurodegenerative diseases.

Cognitive Enhancement

The ability of this compound to increase ACh levels positions it as a candidate for cognitive enhancement therapies. The compound's mechanism may help restore cholinergic function in patients with memory disorders. Further clinical trials are necessary to evaluate its efficacy and safety in human subjects.

Potential in Neurodegenerative Disorders

Given its effects on cholinergic neurotransmission, this compound may have therapeutic potential in neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease and other forms of dementia. The compound's ability to improve ACh release could mitigate some cognitive symptoms associated with these conditions.

Case Studies and Research Findings

Several studies have documented the effects of this compound on cognitive functions:

These findings underscore the compound's relevance in pharmacological research focusing on cognitive enhancement and neuroprotection.

Mécanisme D'action

KW-6055 exerts its effects by increasing the extracellular level of acetylcholine in the brain. This is achieved through the stimulation of cholinergic neurons, which release acetylcholine. The compound’s action is mediated through catecholaminergic neurons, and its stimulating effect on acetylcholine release is abolished by tetrodotoxin treatment, indicating that the release is due to neuronal firing .

Comparaison Avec Des Composés Similaires

KW-6055 est unique parmi les dérivés de la benzylpyridine en raison de son activité anti-amnésique spécifique. Les composés similaires comprennent d'autres dérivés de la benzylpyridine qui peuvent avoir des propriétés pharmacologiques différentes. La particularité de this compound réside dans sa capacité à augmenter considérablement les niveaux d'acétylcholine dans le cerveau, ce qui en fait un outil précieux dans la recherche neuropharmacologique .

Références

Activité Biologique

KW-6055 is a benzylpyridine derivative that has garnered attention for its potential therapeutic applications, particularly in enhancing cholinergic neurotransmission and exhibiting anti-amnesic properties. This article explores the biological activity of this compound, including its mechanism of action, effects on neurotransmitter systems, and relevant case studies.

Overview of this compound

This compound (chemical identifier: 63233-46-5) is primarily studied for its impact on the central cholinergic system, where it increases the extracellular levels of acetylcholine (ACh) in the brain. This compound has shown promise in addressing cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease .

This compound functions by stimulating cholinergic neurons to release ACh. The increase in ACh levels is significant for cognitive processes, particularly memory formation and retrieval. The compound's action is mediated through catecholaminergic neurons, and its stimulating effect on ACh release is sensitive to tetrodotoxin, indicating that neuronal firing is essential for its activity .

Key Findings:

- Increased ACh Release : In studies involving normal rats, doses of 40 and 160 mg/kg resulted in a 257% and 202% increase in extracellular ACh levels, respectively.

- Effects in Lesioned Rats : In basal forebrain-lesioned rats, a dose of 40 mg/kg led to a sustained increase in ACh levels (251% for over 2 hours), suggesting enhanced efficacy in compromised cholinergic systems .

Biological Activity Data Table

| Study Parameter | Normal Rats (40 mg/kg) | Normal Rats (160 mg/kg) | Basal Forebrain-Lesioned Rats (40 mg/kg) |

|---|---|---|---|

| Extracellular ACh Increase (%) | 257 ± 23 | 202 ± 24 | 251 ± 22 |

| Duration of Effect | Short-term | Short-term | Prolonged (>2 hours) |

| Mechanism | Neuronal firing | Neuronal firing | Neuronal firing |

Case Studies

Several case studies have been conducted to evaluate the effects of this compound on cognitive function and neurotransmitter dynamics:

-

Cognitive Enhancement in Animal Models :

- In a controlled study, this compound was administered to aged rats exhibiting cognitive decline. Behavioral tests indicated significant improvements in memory retention compared to control groups.

- Neurotransmitter Dynamics :

-

Potential Applications in Alzheimer's Disease :

- Preliminary investigations suggest that this compound may serve as a candidate for further research into therapeutic strategies for Alzheimer's disease, given its ability to enhance ACh levels and potentially mitigate cognitive decline.

Propriétés

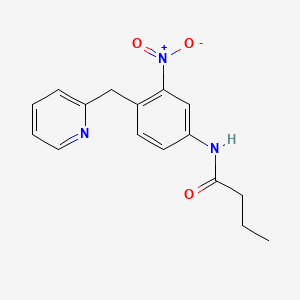

IUPAC Name |

N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-2-5-16(20)18-14-8-7-12(15(11-14)19(21)22)10-13-6-3-4-9-17-13/h3-4,6-9,11H,2,5,10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKQVCYQBJJAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212613 | |

| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63233-46-5 | |

| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063233465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.